

# Benchmarking the total synthesis of (19Z)-Normacusine B against other published routes

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## Compound of Interest

Compound Name: (19Z)-Normacusine B

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A comprehensive benchmark of the total synthesis of **(19Z)-Normacusine B** is presented, offering a comparative analysis of published synthetic routes. This guide is tailored for researchers, scientists, and professionals in drug development, providing an objective evaluation of various synthetic strategies based on key performance metrics. The comparison highlights overall yield, step count, and the innovative chemical transformations that characterize each approach.

## Comparative Analysis of Synthetic Routes

The total synthesis of **(19Z)-Normacusine B**, a sarpagine indole alkaloid, has been accomplished by several research groups, each employing a unique strategy. The key quantitative metrics for these syntheses are summarized in the table below.

| Lead Author(s)            | Starting Material             | Longest Linear Sequence (Steps) | Overall Yield (%)  | Key Synthetic Strategies   |
|---------------------------|-------------------------------|---------------------------------|--|--|
| Cook, J. M.               | D-(+)-Tryptophan methyl ester | 8                               | Not explicitly stated for Normacusine B, but 42% for the related (+)-Na-methyl-16-epipericyclivine | Asymmetric Pictet-Spengler reaction, Dieckmann cyclization   |
| Zhu, J., Xue, F., Qin, Y. | Known aldehyde ester          | 12                              | ~5.5%  | Photocatalytic nitrogen-centered radical cascade, Ti-mediated intramolecular amide-alkene coupling, Ni-catalyzed reductive Heck coupling |
| Qi, X.                    | Furfuryl alcohol derivative   | 14                              | Not explicitly stated  | Aza-Achmatowicz rearrangement, Indole cyclization cascade, Regioselective elimination  |
| Zhang, M.                 | L-Tryptophan                  | 11                              | Not explicitly stated  | Tandem oxidative cyclopropanol ring-opening/cyclization, Ketone $\alpha$ -allenylation   |

## Detailed Synthetic Strategies and Methodologies

This section provides a deeper insight into the distinct synthetic pathways developed for **(19Z)-Normacusine B**, accompanied by detailed experimental protocols for the key transformations.

### Cook's Asymmetric Pictet-Spengler/Dieckmann Cyclization Approach

Professor James M. Cook's group at the University of Wisconsin-Milwaukee has extensively worked on the synthesis of sarpagine alkaloids. Their approach to (+)-Normacusine B relies on a well-established strategy involving an asymmetric Pictet-Spengler reaction to construct the tetracyclic core, followed by a Dieckmann cyclization to form the final pentacyclic framework.<sup>[1]</sup> This method has proven to be robust and has been applied to the synthesis of various related alkaloids.

#### Experimental Protocol: Asymmetric Pictet-Spengler Reaction

To a solution of D-(+)-tryptophan methyl ester in a suitable solvent, the desired aldehyde is added. The reaction is typically carried out in the presence of a chiral auxiliary or catalyst to induce stereoselectivity. The mixture is stirred at a specific temperature for a designated period. After completion, the reaction is quenched, and the product is purified by column chromatography to yield the corresponding tetracyclic  $\beta$ -carboline derivative.

#### Logical Flow of Cook's Synthesis



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Caption: Cook's synthetic route to (+)-Normacusine B.

### Zhu, Xue, and Qin's Photocatalytic Approach

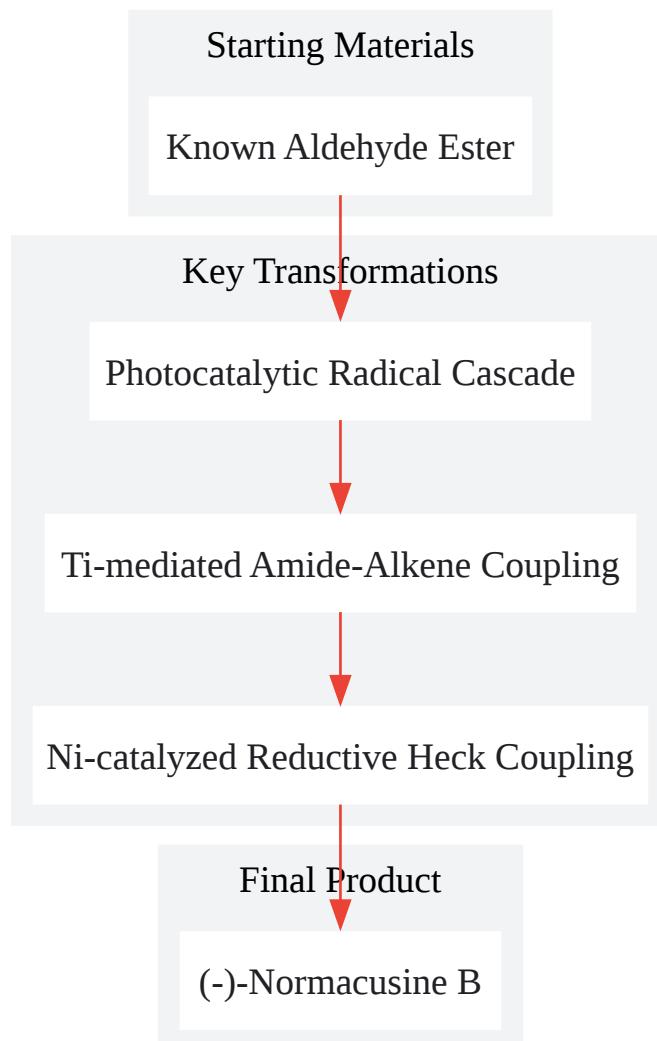
A collaborative effort by the groups of Zhu, Xue, and Qin has led to an asymmetric total synthesis of (-)-Normacusine B.<sup>[2][3][4][5]</sup> This modern approach utilizes a photocatalytic nitrogen-centered radical cascade reaction to assemble the tetrahydrocarbolinone skeleton.

Subsequent key steps include a unique titanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety and a nickel-catalyzed reductive Heck coupling to forge the azabicyclo[2.2.2]octane ring system.

#### Experimental Protocol: Photocatalytic Nitrogen-Centered Radical Cascade

A solution of the enamide precursor and acrolein in a suitable solvent (e.g., DME) is prepared in a reaction vessel. A photocatalyst, such as Ir(dtbbpy)(ppy)2PF6, and a base (e.g., KHCO3) are added. The mixture is then irradiated with blue LEDs at a controlled temperature for a specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tetrahydrocarbolinone product.

#### Workflow of the Zhu, Xue, and Qin Synthesis



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Caption: Key stages in the synthesis of (-)-Normacusine B.

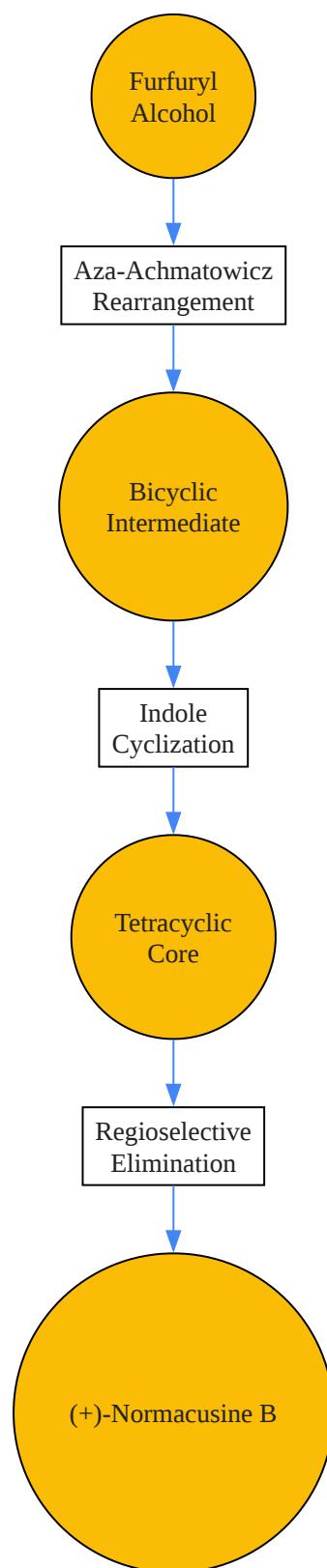
## Qi's Aza-Achmatowicz Rearrangement Strategy

Xiangbing Qi's group has reported a total synthesis of (+)-Normacusine B that features an aza-Achmatowicz rearrangement to construct a key bicyclic intermediate. This is followed by an indole cyclization cascade and a regioselective elimination to install the characteristic ethylidene side chain.

### Experimental Protocol: Aza-Achmatowicz Rearrangement

To a solution of the furfuryl alcohol derivative in a suitable solvent, an oxidizing agent is added at a low temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the crude product is worked up. Purification by column chromatography provides the corresponding dihydropyridinone intermediate.

### Signaling Pathway of Key Transformations in Qi's Synthesis



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Caption: The reaction cascade in Qi's synthetic approach.

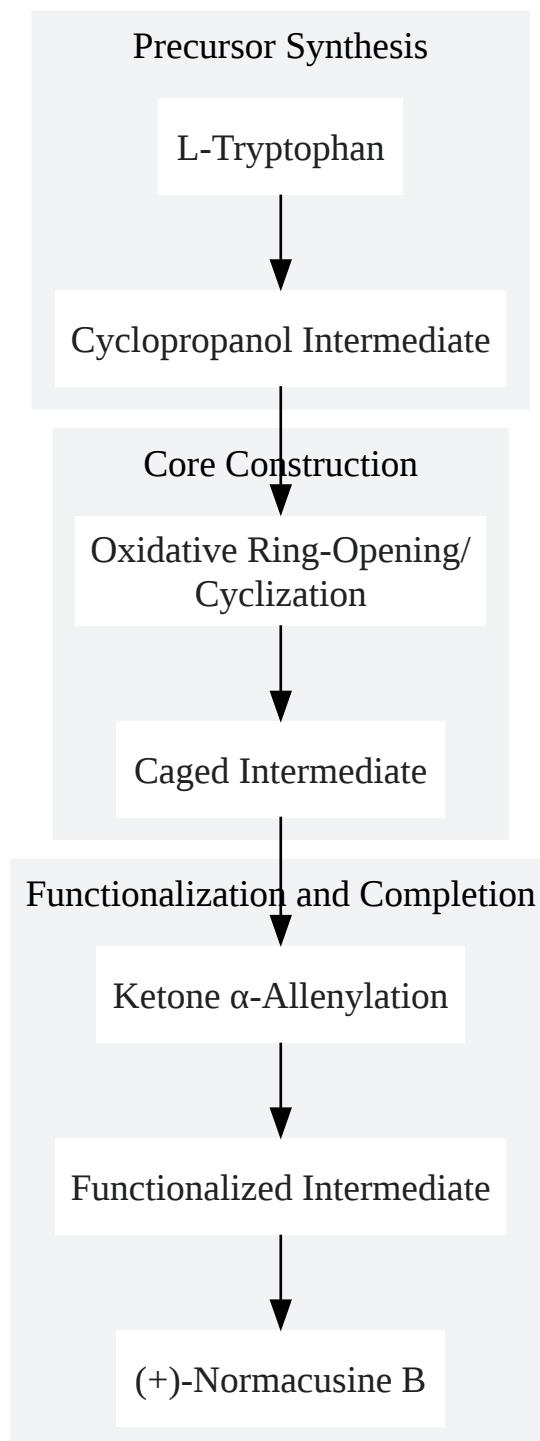
## Zhang's Oxidative Cyclopropanol Ring-Opening Approach

Min Zhang's research group has developed a concise and asymmetric total synthesis of several sarpagine and koumine alkaloids, including (+)-Normacusine B, starting from L-tryptophan.<sup>[6]</sup> A key feature of their strategy is a tandem sequential oxidative cyclopropanol ring-opening/cyclization, which rapidly builds the complex caged scaffold. This is followed by a ketone  $\alpha$ -allenylation to introduce a versatile functional handle for further transformations.

### Experimental Protocol: Tandem Oxidative Cyclopropanol Ring-Opening/Cyclization

To a solution of the cyclopropanol substrate in a suitable solvent, an oxidizing agent is added. The reaction is stirred at a specific temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the caged sarpagine scaffold.

### Logical Relationship in Zhang's Synthesis



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Caption: The strategic flow of Zhang's total synthesis.

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